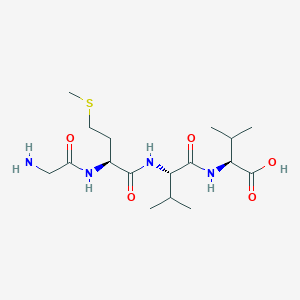
Glycyl-L-methionyl-L-valyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-methionyl-L-valyl-L-valine is a tetrapeptide composed of the amino acids glycine, methionine, valine, and valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-methionyl-L-valyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and high-throughput purification techniques like HPLC (high-performance liquid chromatography).
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-methionyl-L-valyl-L-valine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted or modified using specific reagents to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: N-methylmorpholine (NMM) and other bases can facilitate substitution reactions.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid residues.
Aplicaciones Científicas De Investigación
Glycyl-L-methionyl-L-valyl-L-valine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide with specific biological functions.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of Glycyl-L-methionyl-L-valyl-L-valine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methionine residue can undergo oxidation-reduction reactions, impacting the peptide’s activity and stability. The valine residues contribute to the hydrophobic interactions, affecting the peptide’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-methionyl-L-valine: A tripeptide with similar properties but lacking one valine residue.
Methionyl-L-valyl-L-valine: Another tripeptide with similar amino acid composition but different sequence.
Glycyl-L-valyl-L-valine: A tripeptide with glycine, valine, and valine residues.
Uniqueness
Glycyl-L-methionyl-L-valyl-L-valine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. The presence of two valine residues enhances its hydrophobic character, while the methionine residue provides a site for redox reactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
630104-18-6 |
|---|---|
Fórmula molecular |
C17H32N4O5S |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H32N4O5S/c1-9(2)13(16(24)21-14(10(3)4)17(25)26)20-15(23)11(6-7-27-5)19-12(22)8-18/h9-11,13-14H,6-8,18H2,1-5H3,(H,19,22)(H,20,23)(H,21,24)(H,25,26)/t11-,13-,14-/m0/s1 |
Clave InChI |
YDMYUINDTATYCE-UBHSHLNASA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


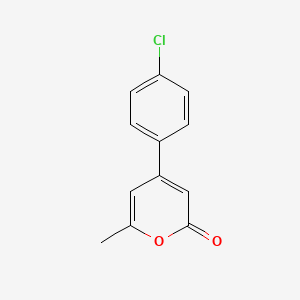
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
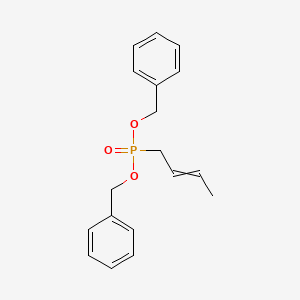
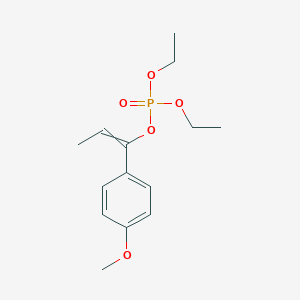

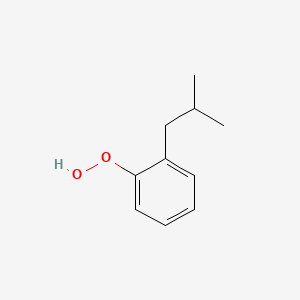
![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
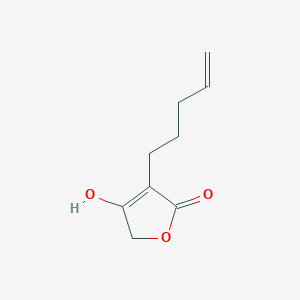
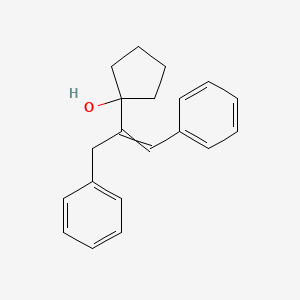
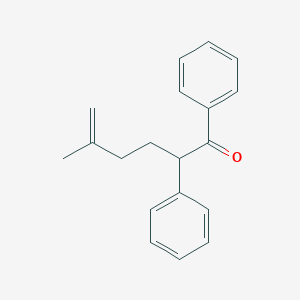
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)

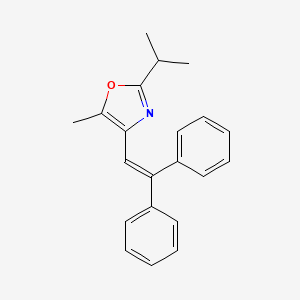
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
